Antimalarial agent 3
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Overview
Description
Antimalarial agent 3 is a synthetic compound designed to combat malaria, a disease caused by Plasmodium parasites transmitted through the bites of infected Anopheles mosquitoes. This compound is part of a broader class of antimalarial agents that target various stages of the parasite’s life cycle, aiming to reduce the incidence and severity of malaria infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 3 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions to form dihydropyrimidinones . This intermediate can then be further modified through various chemical reactions to introduce functional groups that enhance its antimalarial activity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Antimalarial agent 3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane with appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
Antimalarial agent 3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Evaluated for its efficacy in treating malaria and other parasitic infections. It is also studied for potential off-target effects and toxicity.
Mechanism of Action
Antimalarial agent 3 exerts its effects by targeting specific molecular pathways in the Plasmodium parasite. It inhibits the enzyme dihydrofolate reductase, which is essential for the synthesis of tetrahydrofolate, a cofactor required for DNA synthesis and cell division. By blocking this enzyme, the compound disrupts the parasite’s ability to replicate and survive within the host .
Comparison with Similar Compounds
Similar Compounds
Quinine: An alkaloid derived from the bark of the cinchona tree, used historically to treat malaria.
Chloroquine: A synthetic derivative of quinine, widely used for malaria treatment until the emergence of resistance.
Artemisinin: A sesquiterpene lactone derived from the sweet wormwood plant, known for its rapid action against malaria.
Uniqueness
Antimalarial agent 3 is unique in its ability to overcome resistance mechanisms that affect other antimalarial drugs. Its synthetic nature allows for structural modifications to enhance efficacy and reduce side effects. Additionally, it has shown promise in combination therapies, providing a multifaceted approach to malaria treatment .
Properties
Molecular Formula |
C15H16BrN3O2 |
---|---|
Molecular Weight |
350.21 g/mol |
IUPAC Name |
2-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H16BrN3O2/c1-15(2,3)10-6-4-9(5-7-10)13-17-18-14(20-13)11-8-12(16)19-21-11/h4-7,11H,8H2,1-3H3 |
InChI Key |
AEOBOORNXVKNNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3CC(=NO3)Br |
Origin of Product |
United States |
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